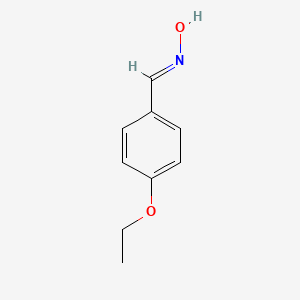

4-Ethoxybenzaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Ethoxybenzaldehyde oxime is an organic compound that belongs to the oxime functional group . It is a derivative of benzaldehyde oxime, an organic compound with the formula C7H7NO . The molecular formula of 4-Ethoxybenzaldehyde oxime is C9H11NO2 .

Synthesis Analysis

Benzaldehyde oxime, a related compound, can be synthesized from benzaldehyde and hydroxylamine hydrochloride in the presence of a base . The reaction at room temperature in methanol gives 9% E-isomer and 82% Z-isomer . Oxime esters can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .

Molecular Structure Analysis

The molecular structure of 4-Ethoxybenzaldehyde is C9H10O2 with an average mass of 150.174 Da and a mono-isotopic mass of 150.068085 Da . The ChemSpider ID is 21105889 .

Chemical Reactions Analysis

Oxime esters, including 4-Ethoxybenzaldehyde oxime, are known to show high reaction activities in the N–O bond cleavage involved in organic transformation . They act as both internal oxidants and a precursor which participates in the framework of the final product . The reactions of oxime radicals are classified into intermolecular (oxidation by oxime radicals, oxidative C–O coupling) and intramolecular .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Ethoxybenzaldehyde, a related compound, indicate that it is a combustible liquid . The molecular formula of 4-Ethoxybenzaldehyde is C9H10O2, with an average mass of 150.174 Da and a mono-isotopic mass of 150.068085 Da .

Aplicaciones Científicas De Investigación

Anticancer Properties

4-Ethoxybenzaldehyde oxime has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, including inhibition of cell proliferation, induction of apoptosis, and interference with tumor growth pathways . Further studies are needed to elucidate its precise mechanisms and optimize its efficacy.

Metal Complexation and Catalysis

Researchers have explored the coordination chemistry of 4-ethoxybenzaldehyde oxime with transition metals. These complexes exhibit catalytic activity in various reactions, such as oxidation and C–C bond formation.

Fotie, J., Matherne, C. M., Mather, J. B., Wroblewski, J. E., Johnson, K., Boudreaux, L. G., & Perez, A. A. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. International Journal of Molecular Sciences, 24(23), 16854. DOI: 10.3390/ijms242316854

Mecanismo De Acción

Target of Action

Oximes are known to target enzymes like acetylcholinesterase (AChE), especially in the context of organophosphate poisoning . .

Mode of Action

Oximes generally work by reactivating enzymes that have been inhibited by organophosphates . They do this by binding to the organophosphate compound that is inhibiting the enzyme, thereby allowing the enzyme to function normally again

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of oximes can vary widely depending on their specific chemical structure

Result of Action

The result of an oxime’s action is typically the reactivation of an enzyme, leading to the resumption of normal cellular processes

Safety and Hazards

4-Ethoxybenzaldehyde, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

Propiedades

IUPAC Name |

(NE)-N-[(4-ethoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9-5-3-8(4-6-9)7-10-11/h3-7,11H,2H2,1H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVWVABYZHRUUEC-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2590613.png)

![Tert-butyl N-[2-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propyl]carbamate](/img/structure/B2590615.png)

![6-Tert-butyl 1-methyl (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanedioate](/img/structure/B2590623.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2590630.png)

![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2590633.png)